molecular formula C17H16ClFN2O3 B3469246 N'-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-4-fluorobenzohydrazide

N'-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-4-fluorobenzohydrazide

Cat. No.: B3469246
M. Wt: 350.8 g/mol
InChI Key: NOIZVPMWABEUDC-UHFFFAOYSA-N
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Description

N’-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-4-fluorobenzohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a 4-chloro-3,5-dimethylphenoxy group and a 4-fluorobenzohydrazide moiety. It is used in various fields, including chemistry, biology, medicine, and industry, due to its versatile chemical properties.

Properties

IUPAC Name

N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-4-fluorobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O3/c1-10-7-14(8-11(2)16(10)18)24-9-15(22)20-21-17(23)12-3-5-13(19)6-4-12/h3-8H,9H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIZVPMWABEUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-4-fluorobenzohydrazide typically involves multiple steps. One common method starts with the reaction of 4-chloro-3,5-dimethylphenol with chloroacetyl chloride to form 4-chloro-3,5-dimethylphenoxyacetyl chloride . This intermediate is then reacted with 4-fluorobenzohydrazide under controlled conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts or specific temperature controls to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high efficiency and cost-effectiveness. The reaction conditions are carefully monitored to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-4-fluorobenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Electrophiles: Chlorine, bromine, and nitronium ions.

    Nucleophiles: Hydroxide ions, amines, and thiols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while nucleophilic substitution can produce various substituted phenoxy compounds.

Scientific Research Applications

N’-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-4-fluorobenzohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-4-fluorobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-4-fluorobenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-4-fluorobenzohydrazide
Reactant of Route 2
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N'-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-4-fluorobenzohydrazide

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